Physicochemical properties of 1-Isopropyl-4-(trifluoromethyl)benzene
Physicochemical properties of 1-Isopropyl-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-4-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and potential applications of 1-Isopropyl-4-(trifluoromethyl)benzene. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this fluorinated aromatic compound. By combining the lipophilic, sterically significant isopropyl group with the potent electron-withdrawing and metabolically stable trifluoromethyl group, this molecule serves as a valuable building block in various fields. This guide synthesizes available data with predictive analysis based on established chemical principles to offer a robust scientific resource.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of all scientific investigation. This section provides the standard nomenclature and structural details for 1-Isopropyl-4-(trifluoromethyl)benzene.
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IUPAC Name: 1-Isopropyl-4-(trifluoromethyl)benzene
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Common Synonyms: 4-Cumyltrifluoromethane, p-Isopropylbenzotrifluoride
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Molecular Formula: C₁₀H₁₁F₃
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Molecular Weight: 188.19 g/mol
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CAS Number: While a specific CAS registry number is not broadly indexed in major public databases, its constituent parts, cumene (isopropylbenzene) and benzotrifluoride, are well-characterized.
The molecule's structure features a benzene ring para-substituted with an isopropyl group and a trifluoromethyl group. This arrangement dictates its chemical reactivity and physical properties.
Caption: Molecular structure of 1-Isopropyl-4-(trifluoromethyl)benzene.
Physicochemical Properties
Experimental data for this specific molecule is not widely published. The following table summarizes key physicochemical properties derived from predictive models and by analogy to structurally similar compounds like p-cymene and benzotrifluoride.[1][2][3]
| Property | Value (Predicted/Estimated) | Basis of Estimation & Notes |
| Physical State | Colorless Liquid | Typical for substituted benzenes of this molecular weight. |
| Boiling Point | ~175 - 185 °C | Interpolated from the boiling points of p-cymene (~177°C) and benzotrifluoride (~102°C), accounting for increased mass and polarity. |
| Density | ~1.05 - 1.15 g/cm³ | The trifluoromethyl group significantly increases density compared to non-fluorinated analogs (p-cymene density is ~0.86 g/cm³). |
| Solubility | Insoluble in water | Highly non-polar structure. |
| Soluble in common organic solvents (e.g., Toluene, THF, CH₂Cl₂, Acetone) | "Like dissolves like" principle. | |
| Octanol-Water Partition Coefficient (logP) | ~4.0 - 4.5 | The isopropyl and trifluoromethyl groups both contribute to lipophilicity. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of chemical compounds. The following sections detail the expected spectral signatures for 1-Isopropyl-4-(trifluoromethyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this molecule. Experiments should be conducted in a deuterated solvent such as CDCl₃.[4]
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
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δ 7.4-7.6 ppm (d, 2H): Two aromatic protons ortho to the -CF₃ group, appearing as a doublet.
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δ 7.2-7.4 ppm (d, 2H): Two aromatic protons ortho to the isopropyl group, appearing as a doublet.
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δ 2.9-3.1 ppm (sept, 1H): The methine proton of the isopropyl group, split into a septet by the six adjacent methyl protons.
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δ 1.2-1.4 ppm (d, 6H): The six equivalent protons of the two methyl groups in the isopropyl moiety, appearing as a doublet due to coupling with the methine proton.
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¹³C NMR: The carbon spectrum will confirm the carbon framework.
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δ ~152 ppm (s): Quaternary aromatic carbon attached to the isopropyl group.
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δ ~128 ppm (q, J ≈ 32 Hz): Quaternary aromatic carbon attached to the -CF₃ group, showing a quartet due to C-F coupling.
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δ ~126 ppm (s): Aromatic CH carbons.
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δ ~125 ppm (q, J ≈ 272 Hz): Carbon of the -CF₃ group, exhibiting a strong quartet.[5]
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δ ~34 ppm (s): Methine (CH) carbon of the isopropyl group.
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δ ~24 ppm (s): Methyl (CH₃) carbons of the isopropyl group.
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¹⁹F NMR: This is a simple yet definitive experiment for confirming the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
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~2850-3000 cm⁻¹: C-H stretching vibrations from the isopropyl group and aromatic ring.
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~1615, 1500, 1465 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.
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~1325 cm⁻¹ (strong): Symmetric C-F stretching.
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~1100-1200 cm⁻¹ (very strong): Asymmetric C-F stretching vibrations, often appearing as multiple strong bands, which are a hallmark of the -CF₃ group.
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~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4- (para) disubstitution.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.
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Molecular Ion (M⁺): A peak at m/z = 188 is expected, corresponding to the molecular weight of the compound.
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Major Fragments:
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m/z = 173 (Base Peak): Loss of a methyl radical (•CH₃) from the isopropyl group to form a very stable secondary benzylic cation, [M-15]⁺. This is often the most abundant fragment.
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m/z = 119: Loss of the isopropyl group, corresponding to the [C₇H₄F₃]⁺ fragment.
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Caption: A typical experimental workflow for the synthesis and characterization of 1-Isopropyl-4-(trifluoromethyl)benzene.
Synthesis and Reactivity
Proposed Synthesis: Friedel-Crafts Alkylation
A standard and industrially viable method for synthesizing this compound is the Friedel-Crafts alkylation of benzotrifluoride.[7][8]
Reaction: (Trifluoromethyl)benzene + CH₃CH(OH)CH₃ (or CH₃CH(Cl)CH₃) --(Lewis Acid)--> 1-Isopropyl-4-(trifluoromethyl)benzene
Experimental Protocol:
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Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
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Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) is suspended in an excess of (trifluoromethyl)benzene, which acts as both reactant and solvent.
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Addition: The mixture is cooled in an ice bath (0-5 °C). 2-Chloropropane (or isopropanol) is added dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by GC or TLC).
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Workup: The reaction is carefully quenched by pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
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Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure 1-Isopropyl-4-(trifluoromethyl)benzene.
Caption: Proposed synthesis pathway via Friedel-Crafts alkylation.
Chemical Reactivity
The reactivity of the aromatic ring is governed by the competing electronic effects of the two substituents.
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Isopropyl Group: An activating, ortho-, para-directing group.
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Trifluoromethyl Group: A strongly deactivating, meta-directing group.
Overall, the ring is deactivated towards electrophilic aromatic substitution compared to benzene. Any substitution reaction would likely yield a complex mixture of isomers, making it more practical as a final product or for reactions targeting the isopropyl group (e.g., benzylic oxidation).
Potential Applications and Research Significance
The unique combination of a lipophilic isopropyl group and a metabolically robust, electron-withdrawing trifluoromethyl group makes this compound a desirable scaffold in several areas of chemical research.
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Pharmaceuticals: The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. The isopropyl group can provide necessary steric bulk and lipophilicity to interact with hydrophobic pockets in biological targets.[9]
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Agrochemicals: Many modern herbicides and insecticides incorporate the trifluoromethylphenyl moiety. This compound could serve as a key intermediate in the synthesis of new crop protection agents.[10]
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Materials Science: Fluorinated compounds are used in the development of specialty polymers, liquid crystals, and functional fluids due to their unique thermal and electronic properties.[9]
Safety and Toxicology
No specific toxicological data for 1-Isopropyl-4-(trifluoromethyl)benzene is readily available. Therefore, a conservative approach based on analogous compounds, such as 1-Chloro-4-(trifluoromethyl)benzene (PCBTF), is required.[10][11][12]
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Hazard Summary: Assumed to be a flammable liquid. May cause skin, eye, and respiratory irritation. Prolonged or repeated exposure may cause organ damage.
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Handling Precautions:
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Always handle this chemical in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a cool, dry place.
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First Aid:
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Skin Contact: Wash immediately with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Inhalation: Move person to fresh air.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Disclaimer: This safety information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- Supporting Information for a relevant chemical study. Vertex AI Search.
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[4-(Trifluoromethyl)benzyl]isopropyl ether | C11H13F3O | CID 70810457. PubChem. Available from: [Link]
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Showing Compound 1-Isopropyl-4-methylbenzene (FDB017358). FooDB. Available from: [Link]
- Safety Data Sheet for a product containing 1-Chloro-4-(Trifluoromethyl)Benzene. Google Search.
- Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. NIOSH.
- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
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Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). Available from: [Link]
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Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Cheméo. Available from: [Link]
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Synthesis of N-(4-trifluoromethylbenzyl)-N-isopropyl-dichloroacetamide. PrepChem.com. Available from: [Link]
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Benzene, (trifluoromethyl)-. NIST WebBook. Available from: [Link]
- Safety Data Sheet for 1-chloro-4-(trifluoromethyl)benzene. Airgas.
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MSBNK-Fac_Eng_Univ_Tokyo-JP007127. MassBank. Available from: [Link]
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Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. ResearchGate. Available from: [Link]
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4-Chlorobenzotrifluoride. Wikipedia. Available from: [Link]
- Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. SI Group.
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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Benzene, 1-fluoro-4-(trifluoromethyl)-. NIST WebBook. Available from: [Link]
- Synthesis of isopropyl benzene.
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